4-(4-hydroxy-3,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound characterized by its unique structure, which includes a quinolinedione core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of hydroxy and methoxy groups onto an aromatic ring.
Cyclization Reactions: Formation of the quinolinedione core through intramolecular reactions.
Hydrogenation: Reduction of double bonds to form the tetrahydro structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The quinolinedione core can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE: Lacks the phenyl group, resulting in different chemical properties.
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-QUINOLINEDIONE: Does not have the tetrahydro structure, affecting its reactivity and stability.
Uniqueness
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Its tetrahydro structure provides stability, while the hydroxy and methoxy groups enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H23NO5/c1-28-19-10-15(11-20(29-2)23(19)27)16-12-21(26)24-17-8-14(9-18(25)22(16)17)13-6-4-3-5-7-13/h3-7,10-11,14,16,27H,8-9,12H2,1-2H3,(H,24,26) |
InChI Key |
AVKZXMJBVOUXAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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